tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride
Description
tert-Butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride is a fluorinated amine derivative protected by a tert-butoxycarbonyl (Boc) group and stabilized as a hydrochloride salt. This compound is significant in medicinal chemistry and drug development due to its dual functional groups: the Boc group enhances stability during synthetic processes, while the fluorine atom and primary amine moiety contribute to bioactivity and pharmacokinetic optimization. Its structure features a four-carbon chain with fluorine at the third position and a terminal amine, making it a versatile intermediate for synthesizing bioactive molecules, particularly protease inhibitors or kinase-targeted therapies .
Properties
Molecular Formula |
C9H20ClFN2O2 |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-3-fluorobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H19FN2O2.ClH/c1-9(2,3)14-8(13)12-5-4-7(10)6-11;/h7H,4-6,11H2,1-3H3,(H,12,13);1H |
InChI Key |
GSJKMZRVNBRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Fluorination of Hydroxyl Precursors
- Starting Material : 4-Amino-3-hydroxybutyl intermediates (e.g., tert-butyl N-(3-hydroxy-4-aminobutyl)carbamate).
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at -70°C forms the mesylate intermediate.
- Fluorination : Substitution with a fluoride source (e.g., DAST, N,N-diethylaminosulfur trifluoride) at -10°C to 0°C introduces the fluorine atom.
- Deprotection : Acidic hydrolysis (HCl/dioxane) yields the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Mesylation | MsCl, TEA, DCM, -70°C | 99% | |
| Fluorination | DAST, -10°C to 0°C | 92–97% |
Route 2: Asymmetric Synthesis via Oxazolidine Intermediates
- Chiral Protection : Use of tert-butyl (4S)-4-[(2R)-4-amino-2-fluorobutyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate as a protected intermediate.
- Oxazolidine Ring Opening : Hydrolysis with aqueous HCl removes the oxazolidine group, exposing the primary amine.
- Salt Formation : Neutralization with HCl gas in ethanol precipitates the hydrochloride salt.
Advantage : High enantiomeric purity (>99% ee) achievable via chiral auxiliary methods.
Boc-Protection and Coupling
- Carbamate Formation : Reaction of 4-amino-3-fluorobutylamine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C–25°C.
- Optimized Conditions :
Critical Reaction Parameters
- Temperature Control : Fluorination with DAST requires strict temperature regulation (-10°C to 0°C) to avoid side reactions.
- Solvent Selection : Anhydrous EtOAC or DCM prevents hydrolysis of intermediates.
- Catalysis : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in Boc-protected systems.
Analytical Characterization
- NMR : δ~H~ 7.49 ppm (Boc carbonyl deshielding), δ~F~ -120 ppm (C-F coupling).
- HPLC : Purity >98% achieved via hexane/EtOAc crystallization.
- Melting Point : 112–115°C (hydrochloride salt).
Comparative Method Evaluation
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Cost | Low (DAST expensive) | Moderate (chiral auxiliaries) |
| Scalability | Suitable for multi-kilogram batches | Limited to lab scale |
| Stereoselectivity | Racemic unless chiral catalysts used | Inherently enantioselective |
Industrial Applications
- Pharmaceutical Intermediates : Used in synthesizing fluorinated kinase inhibitors and neuromodulators.
- Process Safety : DAST reactions require inert atmosphere and corrosion-resistant equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The fluorine atom in the fluorobutyl chain can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amino functionalities in peptide synthesis .
Biology:
- Employed in the study of enzyme mechanisms and protein modifications.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the fluorobutyl chain and the amino group allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations :
- Fluorine Positioning : The target compound’s fluorine at C3 of a linear chain contrasts with cyclic fluorine-containing analogs (e.g., trans-3,4-difluoropyrrolidine), where fluorine enhances ring rigidity and metabolic stability .
- Ring vs. Chain : Cyclic analogs (pyrrolidine, azetidine) offer conformational restraint, improving target binding affinity, whereas the linear chain in the target compound may enhance solubility and synthetic flexibility.
- Spirocyclic Systems: Compounds like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl introduce three-dimensional complexity, often improving selectivity in enzyme inhibition .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. Linear chains (as in the target) may exhibit higher solubility than spirocyclic or bicyclic analogs .
- Stability : The Boc group in all compounds protects the amine during synthesis but is acid-labile, requiring careful handling in acidic conditions .
- Lipophilicity: Fluorine substitution typically reduces lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability .
Biological Activity
Tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. Understanding its mechanisms, efficacy, and safety profiles is crucial for its application in drug development. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.
- Chemical Formula : C11H15ClFN2O2
- Molecular Weight : 250.7 g/mol
- CAS Number : 163271-08-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to disease pathways, including those involved in cancer and neurodegenerative diseases.
- Receptor Modulation : It may modulate the activity of certain receptors, impacting cellular responses to external stimuli.
In Vitro Studies
Several studies have been conducted to evaluate the efficacy of this compound in vitro. The following table summarizes the findings:
Case Study 1: Anticancer Activity
A study on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis at concentrations as low as 10 μM. The mechanism involved the activation of caspases, leading to programmed cell death. This finding suggests potential applications in cancer therapy.
Case Study 2: Neuroprotective Effects
In a neuroprotective study, the compound was tested against amyloid-beta-induced toxicity in neuronal cell cultures. Results indicated a reduction in cell death and inflammation markers, suggesting that it may provide protective effects in neurodegenerative conditions such as Alzheimer’s disease.
Safety and Toxicity
Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride to improve yield and purity?
Methodological Answer: The synthesis of carbamate derivatives typically involves coupling tert-butyl carbamate with halogenated intermediates under basic conditions. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity .
- Catalysts : Triethylamine (TEA) or DMAP may accelerate coupling efficiency .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances reaction rate |
| Temperature | 25°C | Balances kinetics/stability |
| Purification | Column chromatography | Removes unreacted amines |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How should researchers handle stability challenges during storage of this compound?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, amber vials to prevent hydrolysis of the carbamate group .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect degradation products .
- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (risk of fluorobutyl chain degradation) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use dichloromethane/water (pH 6–7) to separate the product from polar impurities .
- Ion-Exchange Chromatography : Hydrochloride salt formation allows selective retention on cationic resins (e.g., Dowex 50WX8) .
- Recrystallization : Ethanol/water (7:3 v/v) yields crystalline product with >95% purity .
Q. How can researchers confirm the absence of toxic byproducts in synthesized batches?
Methodological Answer:
- Analytical Screening :
- Toxicological Assays : Perform Ames tests (bacterial reverse mutation) to rule out mutagenicity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., proteases or kinases). Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict reaction pathways (e.g., carbamate hydrolysis) .
- Pharmacokinetic Modeling : SwissADME predicts bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and in-house assays to identify outliers .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying fluorine position) to isolate critical pharmacophores .
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) to minimize inter-lab variability .
Q. What strategies mitigate fluorobutyl chain degradation during in vitro studies?
Methodological Answer:
- Buffering Systems : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris-HCl to avoid nucleophilic attack on the fluorinated moiety .
- Light Protection : Shield samples from UV light to prevent radical-mediated degradation .
- Stabilizing Additives : Add 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
Q. How can researchers design derivatives with enhanced metabolic stability?
Methodological Answer:
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester moieties hydrolyzed only in target tissues .
- Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
